N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized using the Friedländer synthesis. This involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
The 3-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Scientific Research Applications
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a quinoline core.
Nalidixic Acid: An antibacterial agent with a quinoline structure.
Uniqueness
N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its combination of a quinoline core with a 3-methoxyphenyl group and a glycylglycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H19N3O5/c1-29-14-6-4-5-13(9-14)18-10-16(15-7-2-3-8-17(15)24-18)21(28)23-11-19(25)22-12-20(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,23,28)(H,26,27) |
InChI Key |
FCYHSOXFGPJTDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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